molecular formula C10H12N2O B13138260 1,2,3,4-Tetrahydroquinoline-7-carboxamide CAS No. 1391210-56-2

1,2,3,4-Tetrahydroquinoline-7-carboxamide

Cat. No.: B13138260
CAS No.: 1391210-56-2
M. Wt: 176.21 g/mol
InChI Key: WWUYMUAOEDVLGW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-7-carboxamide is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a quinoline ring system that is partially saturated, with a carboxamide group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroquinoline-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions and yields the desired tetrahydroquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated amine compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . For example, it may inhibit neuroinflammatory pathways by targeting specific signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinoline-7-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group at the 7th position. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

1391210-56-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-7-carboxamide

InChI

InChI=1S/C10H12N2O/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h3-4,6,12H,1-2,5H2,(H2,11,13)

InChI Key

WWUYMUAOEDVLGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C(=O)N)NC1

Origin of Product

United States

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